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molecular formula C11H12N2O5 B8435487 4-Nitro-3-(tetrahydrofuran-3-yloxy)-benzamide

4-Nitro-3-(tetrahydrofuran-3-yloxy)-benzamide

Cat. No. B8435487
M. Wt: 252.22 g/mol
InChI Key: IYEXCLHWZVZWIY-UHFFFAOYSA-N
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Patent
US08633201B2

Procedure details

To a solution of 4-nitro-3-(tetrahydrofuran-3-yloxy)-benzamide (4.77 g, 18.15 mmol) in ethanol (200 ml) was added 10% palladium on carbon (0.5 g, 10% w/w) and the flask rinsed with an additional portion of ethanol (20 ml). The reaction was then purged with a nitrogen atmosphere, placed under a H2 (g) atmosphere and stirred at room temperature for 18 hours. The reaction was then purged with N2 (g) and filtered through a celite pad. The pad was washed with ethanol (100 ml) and the filtrate concentrated to dryness in vacuo to give the title compound as a white solid (4.22 g, 18.9 mmol, 100% corrected). LCMS: [M+H]+=223, Rt=1.01 min, 100% purity
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[O:9])=[CH:6][C:5]=1[O:13][CH:14]1[CH2:18][CH2:17][O:16][CH2:15]1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[O:9])=[CH:6][C:5]=1[O:13][CH:14]1[CH2:18][CH2:17][O:16][CH2:15]1

Inputs

Step One
Name
Quantity
4.77 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C(=O)N)C=C1)OC1COCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the flask rinsed with an additional portion of ethanol (20 ml)
CUSTOM
Type
CUSTOM
Details
The reaction was then purged with a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
The reaction was then purged with N2 (g)
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
WASH
Type
WASH
Details
The pad was washed with ethanol (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)N)C=C1)OC1COCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.9 mmol
AMOUNT: MASS 4.22 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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